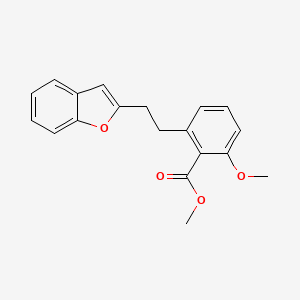

![molecular formula C28H24O4S B6339436 2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester CAS No. 1171924-12-1](/img/structure/B6339436.png)

2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step, and this process is not well developed . A radical approach is used for the catalytic protodeboronation of these esters .Scientific Research Applications

Photovoltaic Applications

Research into similar compounds, particularly those with thiophene units and benzoic acid methyl ester functionalities, has shown potential applications in the field of organic photovoltaics. Compounds with conjugated systems involving thiophene have been employed in the fabrication of organic photovoltaic (OPV) cells, demonstrating enhanced power conversion efficiencies. For instance, multi-branched crystalline molecules synthesized through Horner(Emmons reactions utilizing thiophene-based carbaldehydes have shown to improve photovoltaic performance (D. Kim et al., 2009).

Liquid Crystal Materials

The synthesis of novel poly-monomer materials involving vinylphenyl benzoic acid esters highlights the utility of such compounds in liquid crystal technology. These materials were developed through a series of reactions including esterification, reduction, and dehydrolysis, displaying liquid crystal properties when studied with polarizing optical microscopy and differential scanning calorimetry (魏婷 Wei Ting et al., 2012).

Organic Electronics and Copolymerization

Compounds bearing vinyl and benzoic acid methyl ester groups have been explored for applications in organic electronics, particularly in the synthesis of copolymers for photovoltaic devices. The design and synthesis of bifunctional poly-monomer materials and their subsequent copolymerization with vinyl benzene to form novel materials highlight the potential for these compounds in enhancing the properties of organic electronic devices (G. Kharas et al., 2020).

Luminescent Materials

The introduction of specific functional groups such as methoxy or cyano to the thiophenyl moiety in similar compounds has been found to significantly affect luminescent properties. Studies on the photophysical properties of such molecules reveal their potential in the development of luminescent materials, with applications ranging from sensors to organic light-emitting diodes (OLEDs) (Soyeon Kim et al., 2021).

Mechanism of Action

Target of Action

Boronic acids and their esters, which mfcd12546749 is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that boronic acids and their esters, including mfcd12546749, undergo hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring .

Biochemical Pathways

The hydrolysis of boronic esters, including mfcd12546749, is known to be influenced by ph, with the rate of reaction considerably accelerated at physiological ph .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially impact the bioavailability of MFCD12546749.

Result of Action

The hydrolysis of boronic esters, including mfcd12546749, could potentially lead to changes in the cellular environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MFCD12546749. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, including MFCD12546749 . Therefore, changes in the physiological pH could potentially impact the efficacy and stability of MFCD12546749.

properties

IUPAC Name |

methyl 2-methoxy-6-[(E)-2-[5-(4-phenylmethoxyphenyl)thiophen-2-yl]ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O4S/c1-30-25-10-6-9-22(27(25)28(29)31-2)13-16-24-17-18-26(33-24)21-11-14-23(15-12-21)32-19-20-7-4-3-5-8-20/h3-18H,19H2,1-2H3/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITCKLJFGUUIEZ-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)

![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)

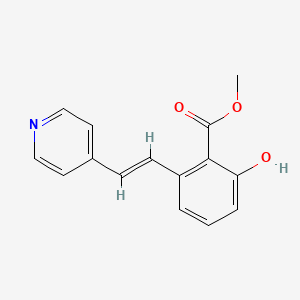

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339374.png)

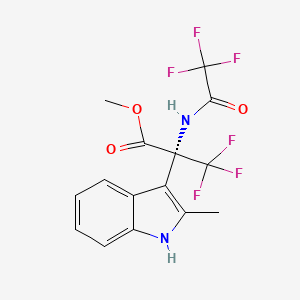

![2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339379.png)

![1-[2-[4-[5-[2-(4-hydroxy-1-isoquinolyl)ethyl]-2-methoxy-phenoxy]phenyl]ethyl]isoquinolin-4-ol](/img/structure/B6339395.png)

![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)

![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%](/img/structure/B6339417.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)